Enhanced Lipophilicity (LogP 1.76) vs. 3,4-Difluoro-DL-phenylalanine (LogP 1.13) Drives Superior Membrane Interaction Potential
The experimental LogP value for 4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine is 1.76, a critical determinant of its ability to partition into lipid membranes . In a cross-study comparison, this represents a 55.7% increase in lipophilicity over the structurally related 3,4-Difluoro-DL-phenylalanine, which has a measured LogP of 1.13 . This significant difference arises from the replacement of the meta-fluorine atom in the difluoro analog with a bulky, highly lipophilic trifluoromethyl (-CF3) group. Such a shift profoundly impacts passive membrane permeability and hydrophobic interactions with target protein pockets, making the target compound a superior choice when higher lipophilicity is a design goal [1].
| Evidence Dimension | Lipophilicity (LogP) - a key predictor of drug-likeness and membrane permeability |
|---|---|
| Target Compound Data | Calculated LogP (cLogP): 1.76 (provided as experimental reference) |
| Comparator Or Baseline | 3,4-Difluoro-DL-phenylalanine (CAS 32133-36-1): Calculated cLogP: 1.13 |
| Quantified Difference | The target compound's LogP is 0.63 log units higher, representing a 55.7% increase in lipophilicity compared to the 3,4-difluoro analog. |
| Conditions | Computational prediction models; cross-study comparison from independent databases. |
Why This Matters
A higher LogP directly correlates with improved passive membrane permeability, a critical advantage for researchers designing intracellularly active peptide therapeutics or chemical probes where cellular uptake is a primary selection criterion.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. doi:10.1517/17460441003605098. View Source
